![molecular formula C14H14N2OS B14415451 4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one CAS No. 85261-27-4](/img/structure/B14415451.png)
4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexadienone core with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-(methylsulfanyl)aniline with 4-methylcyclohexa-2,4-dien-1-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography would be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone linkage to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, its aromatic structure allows it to intercalate with DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one: shares similarities with other hydrazone derivatives and cyclohexadienone compounds.
2-(Methylsulfanyl)aniline: A precursor in the synthesis of the target compound.
Cyclohexadienone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.
Propiedades
Número CAS |
85261-27-4 |
|---|---|
Fórmula molecular |
C14H14N2OS |
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
4-methyl-2-[(2-methylsulfanylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C14H14N2OS/c1-10-7-8-13(17)12(9-10)16-15-11-5-3-4-6-14(11)18-2/h3-9,17H,1-2H3 |
Clave InChI |
XWZYXXBSUHMBIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)

![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)
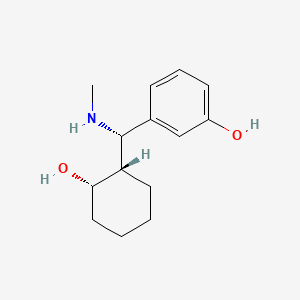
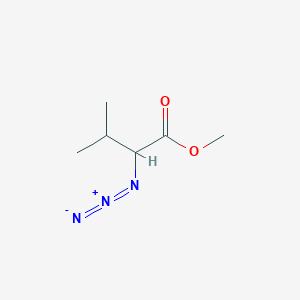
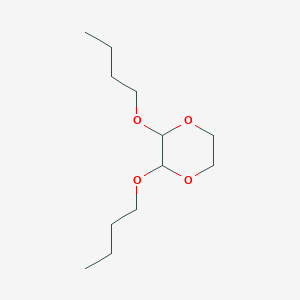
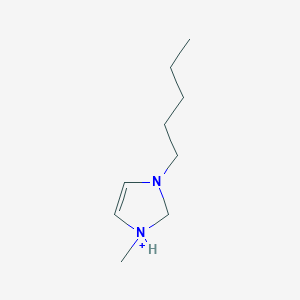

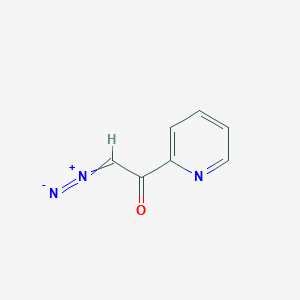
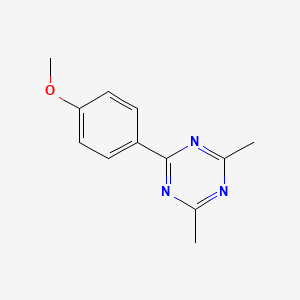
![(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium](/img/structure/B14415430.png)
